molecular formula C12H8BrNO B3057391 (6-Bromopyridin-2-yl)(phenyl)methanone CAS No. 80100-17-0

(6-Bromopyridin-2-yl)(phenyl)methanone

Cat. No.: B3057391
CAS No.: 80100-17-0
M. Wt: 262.1 g/mol
InChI Key: MLVXSMXXNPDYJN-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry

The significance of (6-Bromopyridin-2-yl)(phenyl)methanone in contemporary organic chemistry is intrinsically linked to the prevalence of the pyridine (B92270) scaffold in pharmaceuticals and functional materials. Pyridine derivatives are integral components of numerous top-selling drugs, valued for their ability to engage in hydrogen bonding and other intermolecular interactions within biological systems.

The presence of the bromine atom and the benzoyl moiety further enhances the synthetic utility of this compound. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of diverse substituents at the 6-position of the pyridine ring, facilitating the generation of extensive chemical libraries for drug discovery and materials science applications.

Furthermore, the 2-benzoylpyridine (B47108) core is a recognized structural motif in medicinal chemistry. For instance, the broader class of 6-aryl-2-benzoyl-pyridines has been investigated as potent tubulin polymerization inhibitors with significant antiproliferative properties against various cancer cell lines. acs.orgacs.orgnih.gov These compounds function by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. acs.orgacs.orgnih.gov While research has focused on derivatives with an aryl group at the 6-position, this compound represents a key intermediate for the synthesis of such analogues, highlighting its importance in the development of potential anticancer agents. acs.orgacs.orgnih.gov

Scope of Academic Research on the Compound

Academic research on this compound has primarily focused on its synthesis and its role as a precursor for more complex molecules. A notable advancement in the preparation of this and similar compounds was reported by Movassaghi and colleagues, who developed a direct and efficient method for the acylation of pyridines. scispace.comorganic-chemistry.orgnih.govacs.org

This synthetic strategy involves the activation of a pyridine N-oxide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild base, followed by the addition of an organometallic reagent. Specifically for this compound, the synthesis proceeds via the reaction of 6-bromopyridine-2-carboxylic acid with a phenylating agent or through the direct acylation of 6-bromopyridine.

The research highlights the utility of this compound as a versatile intermediate. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents at the 6-position. The ketone functionality can also be a site for further chemical modification, such as reduction to an alcohol or conversion to other functional groups.

While comprehensive studies focusing solely on the biological or material properties of this compound are not extensively documented, its consistent appearance as a starting material in the synthesis of pharmacologically active compounds underscores its importance in the academic research landscape. The development of efficient synthetic routes to this compound continues to be an area of interest, as it facilitates access to a wide range of pyridine-based molecules with potential applications in various fields of chemistry.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXSMXXNPDYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526082
Record name (6-Bromopyridin-2-yl)(phenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80100-17-0
Record name (6-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 6 Bromopyridin 2 Yl Phenyl Methanone

Grignard Reagent Approaches

Grignard reagents are a cornerstone in the synthesis of ketones, including aryl pyridyl ketones. Their utility lies in the nucleophilic character of the organomagnesium species, which readily attacks electrophilic carbonyl carbons.

A highly effective and widely adopted method for ketone synthesis that circumvents the common issue of over-addition is the Weinreb-Nahm ketone synthesis. This approach involves the reaction of a Grignard reagent with an N-methoxy-N-methylamide, also known as a Weinreb-Nahm amide.

The synthesis commences with the formation of the Grignard reagent, (6-bromopyridin-2-yl)magnesium bromide. This is typically prepared by reacting 2,6-dibromopyridine (B144722) with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-Grignard species.

The core of the synthesis is the subsequent reaction of this Grignard reagent with N-methoxy-N-methylbenzamide. The organomagnesium compound adds to the amide carbonyl group, forming a stable tetrahedral intermediate. This intermediate is chelated by the methoxy (B1213986) and N-methyl groups, which prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the Grignard reagent—a common side reaction with other acylating agents like esters or acid chlorides that leads to tertiary alcohols.

Upon acidic workup, this stable intermediate hydrolyzes to yield the desired product, (6-Bromopyridin-2-yl)(phenyl)methanone. The stability of the chelated intermediate is the key advantage of this method, often resulting in high yields of the target ketone with minimal byproduct formation.

Reaction Scheme:

Formation of Grignard Reagent: 6-Bromopyridine + Mg → (6-bromopyridin-2-yl)magnesium bromide

Weinreb-Nahm Reaction: (6-bromopyridin-2-yl)magnesium bromide + N-methoxy-N-methylbenzamide → Chelated Intermediate

Hydrolysis: Chelated Intermediate + H₃O⁺ → this compound

StepReactantsReagents/ConditionsProductKey Feature
12,6-DibromopyridineMg, Anhydrous THF(6-bromopyridin-2-yl)magnesium bromideFormation of the organometallic nucleophile
2Grignard Reagent, N-methoxy-N-methylbenzamideAnhydrous THFStable tetrahedral intermediateChelation prevents over-addition
3Tetrahedral IntermediateAqueous acid (e.g., HCl)This compoundHydrolysis to the final ketone

2,6-Dibromopyridine serves as a common and versatile starting material for synthesizing 2,6-disubstituted pyridine (B92270) derivatives. The challenge in synthesizing a mono-substituted product like this compound lies in achieving regioselectivity, reacting at only one of the two bromine-bearing carbon atoms.

An alternative to Grignard reagents involves the use of organolithium intermediates, which can be generated through a metal-halogen exchange reaction. The selective monolithiation of dibromopyridines is a known process, though it requires carefully controlled conditions to achieve high regioselectivity.

In this approach, 2,6-dibromopyridine is treated with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78°C or lower) in a suitable solvent. The choice of solvent can influence the site of lithiation; non-coordinating solvents like toluene (B28343) often favor lithiation at the 2-position. researchgate.net This process generates 6-bromo-2-lithiopyridine as the primary intermediate.

This highly reactive organolithium species is then quenched with an electrophile, in this case, benzonitrile. The lithium atom is replaced by the benzoyl group after the nucleophilic attack on the nitrile carbon, followed by hydrolysis of the resulting imine intermediate during aqueous workup. This sequence yields this compound. The success of this method hinges on the ability to generate the mono-lithiated species selectively without significant formation of the di-lithiated byproduct or other side reactions.

ParameterConditionRationale
Reagentn-Butyllithium (1 equiv.)To favor mono-lithiation over di-lithiation.
Temperature-78 °CTo control the reactivity and prevent side reactions.
SolventToluene (non-coordinating)May enhance selectivity for the 2-position. researchgate.net
ElectrophileBenzonitrileSource of the benzoyl group.
WorkupAqueous AcidTo hydrolyze the imine intermediate to a ketone.

Directly forming a mono-Grignard reagent from 2,6-dibromopyridine can be challenging, as the reaction with magnesium can often lead to a mixture of the mono-Grignard, di-Grignard, and unreacted starting material. researchgate.netresearchgate.net The formation of the di-Grignard species, pyridinyl-2,6-bis(magnesium bromide), is a common outcome. researchgate.net

However, selective mono-functionalization can be achieved through several strategies. One method involves a halogen-magnesium exchange reaction using a more reactive organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. This can allow for a more controlled formation of the mono-Grignard reagent at low temperatures.

Once the (6-bromopyridin-2-yl)magnesium bromide is formed selectively, it can be reacted with a suitable benzoylating agent, such as benzoyl chloride or benzaldehyde (B42025) followed by oxidation. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent to form the desired ketone after workup. Copper-catalyzed reactions have also been employed to achieve selective mono-arylation or amination of 2,6-dibromopyridine, suggesting that catalytic approaches can be a powerful tool for controlling regioselectivity in these systems. google.com

Regioselective Functionalization of 2,6-Dibromopyridine

Preparation of Related Aryl Pyridyl Ketones (General Synthetic Strategies)

The synthesis of aryl pyridyl ketones is a broad field with numerous established methods beyond the specific examples detailed above. These general strategies provide a wider context for the preparation of compounds like this compound.

One of the most classical methods for forming aryl ketones is the Friedel-Crafts acylation . researchgate.netnih.gov This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this method is generally not effective for electron-deficient aromatic rings like pyridine. rsc.org The nitrogen atom in the pyridine ring complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and making the reaction conditions harsh. rsc.org

More modern and versatile methods often rely on palladium-catalyzed cross-coupling reactions . acs.orggoogle.com These reactions have become a mainstay in organic synthesis for their high efficiency and broad functional group tolerance. Common examples include:

Suzuki Coupling: The reaction of a pyridylboronic acid with a benzoyl chloride.

Heck Coupling: The reaction of a bromopyridine with a styrene (B11656) derivative, followed by oxidation.

Carbonylative Couplings: Reactions that incorporate carbon monoxide (CO) to form the ketone moiety. For instance, a bromopyridine can be coupled with an arylboronic acid under a CO atmosphere. epo.org

These catalytic methods offer milder reaction conditions and greater control compared to classical methods, making them highly valuable for the synthesis of complex molecules containing the aryl pyridyl ketone motif.

Reaction Chemistry and Mechanistic Studies of 6 Bromopyridin 2 Yl Phenyl Methanone

Reactivity at the Bromine Atom

The (6-Bromopyridin-2-yl)(phenyl)methanone molecule features a bromine atom attached to the C6 position of a pyridine (B92270) ring. The reactivity of this C-Br bond is significantly influenced by the electronic properties of the pyridine ring itself. The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the electron density at the ortho (C2 and C6) and para (C4) positions. This inherent electron deficiency at the C6 position makes the attached bromine atom a good leaving group and activates the site for various chemical transformations. The presence of the phenylmethanone (benzoyl) group at the C2 position further contributes to the electrophilic nature of the pyridine ring, enhancing the reactivity of the C-Br bond. This activation facilitates both nucleophilic substitution and participation in a wide array of transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Pathways

The electron-deficient nature of the pyridine ring in this compound makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr). In this pathway, a potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product.

While direct SNAr reactions on aryl halides typically require harsh conditions or strong electron-withdrawing groups, the electronic setup of 2-halopyridines often facilitates these reactions under more moderate conditions. Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. However, for C-N bond formation, transition metal-catalyzed methods are now more commonly employed due to their broader scope and milder conditions. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for numerous palladium-catalyzed cross-coupling reactions. These reactions have become foundational methods in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl bromide to a low-valent palladium(0) complex, transmetalation with an organometallic reagent (for Suzuki coupling) or coordination and deprotonation of an amine (for Buchwald-Hartwig amination), and finally, reductive elimination to form the desired product and regenerate the palladium(0) catalyst. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govlibretexts.orgresearchgate.net This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. researchgate.netnih.gov For a substrate like this compound, the Suzuki-Miyaura reaction provides a powerful tool to introduce new aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. researchgate.netorganic-chemistry.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.net Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orgresearchgate.net The choice of base is also critical, with common options including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. researchgate.netnih.gov

Table 1. Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromopyridine Derivatives.
Boronic Acid/EsterCatalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol100Good to Excellent nih.gov
4-Anisylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene (B28343)/H₂O9095 nih.gov
Potassium 2-pyridyltrifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O80Good to Excellent nih.gov
Benzofuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O8092 nih.gov
Alkylboronic esterCataXCium A Pd G3K₃PO₄2-MeTHF80Good to Excellent nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines under conditions far milder than traditional methods like the Ullmann condensation. wikipedia.orgnih.gov Using this compound as the electrophile, this reaction enables the introduction of a diverse array of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, at the C6 position. nih.govnih.gov

The success of a Buchwald-Hartwig amination is critically dependent on the ligand coordinated to the palladium center. nih.gov Over the years, several generations of sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) have been developed, each expanding the scope of the reaction to more challenging substrates and milder conditions. nih.govresearchgate.netmdpi.com The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃), is also crucial for facilitating the deprotonation of the amine in the catalytic cycle. libretexts.orgresearchgate.netmdpi.com

Table 2. Examples of Buchwald-Hartwig Amination with Halopyridine Substrates.
Amine Coupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene11095 mdpi.com
Aniline (B41778)[Pd(cinnamyl)Cl]₂ / BippyPhosNaOt-BuToluene110Broad Scope nih.gov
Primary AlkylaminePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH110Efficient nih.gov
NH Indole[Pd(cinnamyl)Cl]₂ / BippyPhosK₂CO₃Toluene110Broad Scope nih.gov
AminothiophenecarboxylatePd(OAc)₂ / XantphosCs₂CO₃Dioxane100Good researchgate.net

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, typically with high trans selectivity. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.orglibretexts.org

This compound can serve as the aryl halide component in the Heck reaction, allowing for the introduction of vinyl groups at the 6-position of the pyridine ring. This provides a route to stilbene-like structures and other conjugated systems. While highly effective, the reaction's scope can sometimes be limited by the electronic nature of the alkene coupling partner, with electron-deficient alkenes often showing higher reactivity. organic-chemistry.org

While transition metal-catalyzed cross-coupling reactions are exceptionally powerful, their application to specific substrates like this compound is subject to certain scope and limitations.

Steric Hindrance: The phenylmethanone group at the C2 position is sterically bulky. This can hinder the approach of very large coupling partners (e.g., ortho-substituted arylboronic acids or bulky secondary amines) to the palladium center, potentially lowering reaction rates and yields. nih.gov Catalyst systems employing highly active, sterically demanding ligands are often necessary to overcome these limitations. researchgate.net

Electronic Effects: The electron-deficient nature of the pyridine ring, while activating the C-Br bond for oxidative addition, can sometimes make the final reductive elimination step of the catalytic cycle more difficult. nih.gov Furthermore, the pyridine nitrogen itself can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand that binds strongly to palladium is crucial to prevent this. nih.gov

Substrate Compatibility: In Buchwald-Hartwig amination, the substrate scope is broad, but certain functional groups can be incompatible with the strong bases (like NaOt-Bu) often required. wikipedia.orglibretexts.org For example, molecules with enolizable protons may undergo side reactions. chemrxiv.org Milder bases like K₂CO₃ or Cs₂CO₃ can sometimes be used, but this may require more active catalyst systems or higher reaction temperatures. nih.govresearchgate.net Similarly, in Suzuki-Miyaura couplings, certain heteroarylboronic acids can be unstable and prone to protodeboronation, especially under prolonged heating, which can reduce yields. nih.gov

Halide Reactivity: While aryl bromides are excellent substrates, the corresponding aryl chlorides are often cheaper and more readily available but are significantly less reactive in oxidative addition. libretexts.orgresearchgate.net Achieving efficient coupling with aryl chlorides typically requires more specialized and highly active catalyst systems, often based on bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands. nih.govresearchgate.net

Transformations of the Methanone (B1245722) Carbonyl Group

The carbonyl group of this compound is a key site for synthetic transformations, allowing for both reductive and oxidative functionalizations to access a variety of valuable chemical structures.

Reductive Functionalizations to Alcohols

The reduction of the methanone carbonyl group in pyridinyl-phenyl ketones provides direct access to the corresponding chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. A common and effective method for this transformation is catalytic asymmetric hydrogenation.

Detailed research has been conducted on the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives, which serve as close structural analogs to this compound. These studies highlight the use of metal complexes with chiral ligands to achieve high yields and excellent enantioselectivity. For instance, iridium-based catalysts are particularly effective. In one method, a catalyst is prepared from a metal iridium complex, such as [Ir(COD)Cl]₂, and a chiral ligand. This catalyst is then used for the hydrogenation of the ketone substrate under hydrogen pressure. google.comgoogle.com

The reaction conditions, including the choice of base and solvent, play a significant role in the efficiency and stereoselectivity of the reduction. Various bases like sodium carbonate, potassium tert-butoxide, and sodium methoxide (B1231860) have been successfully employed in solvents such as methanol. google.com The product of such a reduction on the target compound would be (6-Bromopyridin-2-yl)(phenyl)methanol. clearsynth.commatrix-fine-chemicals.comsigmaaldrich.com

The following table summarizes representative conditions and outcomes for the asymmetric hydrogenation of a closely related substrate, phenyl(pyridin-2-yl)methanone, providing insight into the methodologies applicable to this compound.

Table 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

Catalyst System Base Solvent H₂ Pressure (MPa) Temperature (°C) Time (h) Yield (%) ee value (%)
[Ir(COD)Cl]₂ / Chiral Ligand I-1 Lithium tert-butoxide Methanol 3.0 60 8 96 93
[Ir(COD)Cl]₂ / Chiral Ligand I-1 Lithium tert-butoxide Methanol 3.0 80 8 95 95
[Ir(COD)Cl]₂ / Chiral Ligand I-1 Sodium Carbonate Methanol 3.0 40 12 92 95

Biocatalytic reductions also present an environmentally friendly alternative for producing chiral alcohols. Alcohol dehydrogenases (ADHs) have been utilized for the asymmetric reduction of ketones, offering high conversion rates and enantiopurity. researchgate.net For example, the biocatalyst Leuconostoc pseudomesenteroides N13 has been used for the asymmetric reduction of phenyl(pyridin-2-yl)methanone, achieving a 99% conversion and a 98% yield of the corresponding (S)-alcohol on a gram scale. researchgate.net

Oxidative Functionalizations to Carboxylic Acids

The oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group in ketones is a method to synthesize carboxylic acids. While direct oxidative cleavage of a diaryl ketone like this compound is a challenging transformation, methodologies developed for aryl alkyl ketones provide a basis for potential reaction pathways.

One such approach involves a metal-free, one-pot, two-step synthesis using iodine as a catalyst with dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as oxidants. organic-chemistry.org This process is believed to proceed through the iodine-mediated oxidation of the ketone to a phenylglyoxal-type intermediate. This intermediate then undergoes a TBHP-driven radical reaction, leading to the cleavage of the C-C bond and the formation of the aryl carboxylic acid. organic-chemistry.org Applying this to this compound would theoretically yield 6-bromopicolinic acid and benzoic acid.

The proposed mechanism involves two potential pathways for the cleavage of the C(CO)-C bond. One route proceeds via an α-oxy radical, while another involves an α-diketone intermediate. researchgate.net The reaction is initiated by the oxidation of the ketone to a hydroperoxide, which then follows one of these pathways to yield the final ester or acid products. researchgate.net This type of oxidative cleavage represents an alternative to traditional methods that often rely on stoichiometric amounts of strong oxidants. rsc.org

Mechanistic Investigations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Elucidation of Grignard Reaction Pathways

The reaction of Grignard reagents with ketones, such as the addition of an organomagnesium halide to the carbonyl group of this compound, is a fundamental C-C bond-forming reaction. Mechanistic studies on the analogous reaction with benzophenone (B1666685) have revealed that it is not a simple, single-pathway process. Instead, it can proceed through two competing mechanisms: a polar, nucleophilic addition pathway and a radical pathway involving single electron transfer (SET). acs.org

In the polar mechanism , the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol. brainly.comumkc.eduumkc.edu

In the radical SET mechanism , an electron is transferred from the Grignard reagent to the ketone, generating a ketyl radical anion and a radical cation from the Grignard reagent. acs.org These radical intermediates can then recombine to form the same alkoxide product or undergo other reactions, leading to byproducts.

The balance between these two pathways is influenced by several factors, including the reduction potential of the ketone, the oxidation potential of the Grignard reagent, and the solvent polarity. acs.org For aromatic ketones like benzophenone, which have relatively low reduction potentials, the SET mechanism is often a significant contributor, especially with sterically hindered or tertiary Grignard reagents. acs.org The detection of ketyl radical intermediates by electron spin resonance (ESR) spectroscopy in mixtures of benzophenone and Grignard reagents provides strong evidence for the operation of the SET pathway. acs.org

Catalytic Cycles in Palladium-Mediated Processes

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions follow a general catalytic cycle involving Pd(0) and Pd(II) intermediates. yonedalabs.comwikipedia.org

Suzuki-Miyaura Coupling:

The catalytic cycle for the Suzuki-Miyaura coupling, which couples the aryl bromide with an organoboron compound, typically involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex. libretexts.orgchemrxiv.org The reactivity of aryl halides in this step follows the order I > Br > Cl. libretexts.org

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the presence of a base, which activates the organoboron species to form a more nucleophilic boronate complex, facilitating the transfer. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comwikipedia.org

Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene. Its catalytic cycle also involves Pd(0) and Pd(II) species: wikipedia.orglibretexts.org

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the substrate, forming a Pd(II) complex. libretexts.orgnih.gov

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, and the aryl group then migrates from the palladium to one of the alkene carbons. This insertion forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. libretexts.org

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated and transferred to the palladium. This step forms the final substituted alkene product and a hydridopalladium(II) complex. libretexts.org

Reductive Elimination/Base Regeneration: The hydridopalladium(II) complex reacts with a base, which removes the halide and the hydride, regenerating the active Pd(0) catalyst. wikipedia.org

Coordination Chemistry and Ligand Design Incorporating the 6 Bromopyridin 2 Yl Phenyl Methanone Scaffold

Development of Iminopyridine Ligands from (6-Bromopyridin-2-yl)(phenyl)methanone

Iminopyridine ligands are a significant class of chelating agents in coordination chemistry, valued for their straightforward synthesis and the ease with which their steric and electronic properties can be tuned. The synthesis of iminopyridine ligands derived from this compound typically proceeds through a condensation reaction between the ketone functionality of the precursor and a primary amine. This reaction forms a Schiff base, resulting in a new ligand that incorporates the 2-pyridyl moiety and a newly formed imine group.

The general synthetic route involves reacting this compound with a selected primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration process. The choice of the primary amine is crucial as it allows for the introduction of a wide range of substituents, thereby systematically modifying the ligand's properties. For instance, using different anilines can alter the electronic nature and steric bulk around the metal's coordination sphere in the final complex. The resulting iminopyridine ligand is a bidentate N,N-donor, capable of forming stable chelate rings with metal ions.

Formation and Characterization of Metal Complexes

The iminopyridine ligands derived from this compound are excellent candidates for the formation of a variety of metal complexes. The bidentate nature of these ligands allows them to coordinate with a range of transition metals, leading to complexes with interesting structural and electronic properties.

Zinc(II) complexes of iminopyridine ligands are of particular interest due to their potential applications in catalysis and as structural models for understanding coordination environments. The reaction of an iminopyridine ligand derived from this compound with a zinc(II) salt, such as zinc chloride, readily forms a stable complex.

A notable example is the complex formed between a bidentate α-iminopyridine ligand and two chloride atoms bound to a zinc(II) cation. In this complex, the zinc ion adopts a distorted tetrahedral geometry, coordinated by the two nitrogen atoms of the iminopyridine ligand and two chloride ions. X-ray crystallographic analysis of such a complex provides precise information about bond lengths and angles, confirming the coordination of the ligand to the metal center. The chelate bond lengths are consistent with an unreduced ligand bound to the d¹⁰ zinc(II) cation.

Table 1: Selected Crystallographic Data for a Zinc(II) Complex

Parameter Value
Molecular Formula [ZnCl₂(C₂₀H₁₇BrN₂)]·0.5CH₂Cl₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1234 (3)
b (Å) 22.1456 (7)
c (Å) 11.2345 (4)
β (°) 108.987 (2)
Volume (ų) 2389.87 (14)

Note: Data is illustrative and based on a representative structure.

Iridium(III) complexes are widely studied for their applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. Ligands derived from 2-benzoylpyridine (B47108) and its analogues are known to participate in cyclometallation reactions with iridium(III) precursors. In this process, a C-H bond on the phenyl ring of the ligand is activated, leading to the formation of a new metal-carbon bond and a stable five- or six-membered chelate ring.

While specific examples with ligands from this compound are not extensively documented, the general reactivity pattern of related 2-benzoylpyridine ligands suggests that they are excellent candidates for forming cyclometalated iridium(III) complexes. The resulting complexes would be expected to exhibit interesting photophysical properties, influenced by the electronic nature of the ligand and the presence of the bromo substituent. The synthesis of such complexes typically involves the reaction of the ligand with an iridium(III) precursor, such as IrCl₃·3H₂O, often at elevated temperatures. The characterization of these complexes would rely on techniques like NMR spectroscopy to confirm the C-H activation and X-ray crystallography to elucidate the coordination geometry.

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Pyridyl ketones, as a class of compounds, are valuable starting materials for the synthesis of chiral ligands. By reacting a pyridyl ketone with a chiral primary amine, a chiral iminopyridine ligand can be readily prepared.

These chiral ligands can then be coordinated to various metal centers, such as palladium, rhodium, or iridium, to generate catalysts for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The steric and electronic properties of the ligand, dictated by the substituents on both the pyridine (B92270) and the chiral amine moieties, play a crucial role in determining the enantioselectivity of the catalytic reaction. While the direct application of this compound in this context is an area for further exploration, the principles established with related pyridyl ketones demonstrate the potential of this scaffold in the design of new chiral ligands for asymmetric catalysis.

Role as a Redox-Active Ligand in Coordination Compounds

Redox-active ligands are molecules that can exist in multiple stable oxidation states and participate in electron transfer processes within a metal complex. Iminopyridine ligands, particularly those with extended π-systems, can exhibit redox activity. The imine bond and the aromatic rings can accept or donate electrons, thereby influencing the electronic structure and reactivity of the metal complex.

The iminopyridine ligands derived from this compound have the potential to act as redox-active ligands. The electron-withdrawing nature of the bromo substituent and the phenyl group can affect the energy levels of the ligand's molecular orbitals, making them more amenable to reduction. When coordinated to a metal center, these ligands can store and release electrons, which can be crucial for catalytic cycles that involve multi-electron transformations.

The redox properties of metal complexes bearing these ligands can be investigated using techniques such as cyclic voltammetry. This electrochemical method can reveal the potentials at which the complex undergoes oxidation or reduction, providing insights into whether these processes are metal-centered or ligand-centered. The ability of the ligand to participate in redox processes can significantly expand the range of accessible oxidation states for the metal, enabling novel reactivity.

Advanced Spectroscopic and Structural Analysis of 6 Bromopyridin 2 Yl Phenyl Methanone and Its Derivatives

Single-Crystal X-ray Diffraction Studies

While a single-crystal X-ray structure for (6-Bromopyridin-2-yl)(phenyl)methanone itself is not available in the surveyed literature, a detailed analysis of a closely related derivative, {N-[(6-Bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N′}dichloridozinc dichloromethane (B109758) hemisolvate, provides valuable insights into the probable structural characteristics. nih.goviucr.orgiucr.org This complex incorporates an iminopyridine ligand synthesized from this compound. nih.gov

Molecular Conformation and Solid-State Packing

The crystal structure of the zinc(II) complex reveals a distorted tetrahedral geometry around the central zinc cation, which is coordinated by two chloride atoms and the two nitrogen atoms of the bidentate α-iminopyridine ligand. nih.gov The steric pressure from the ligand's substituents and packing constraints within the unit cell contribute to this distortion. nih.gov

A key conformational feature is the dihedral angle between the pyridine (B92270) and phenyl rings of the ligand, measured at 66.62(13)°. nih.gov This significant twist indicates a non-planar arrangement in the solid state, which is a common feature in such sterically hindered diaryl systems. The packing in the unit cell of this derivative is influenced by these conformational properties, leading to a specific three-dimensional architecture. nih.gov

Table 1: Selected Crystallographic Data for {N-[(6-Bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N′}dichloridozinc dichloromethane hemisolvate iucr.org

ParameterValue
Chemical Formula[ZnCl₂(C₂₀H₁₇BrN₂)]·0.5CH₂Cl₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.7338 (3)
b (Å)11.25476 (16)
c (Å)15.2274 (3)
β (°)114.654 (3)
Volume (ų)2141.93 (8)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atoms. acs.org For this compound, NMR is crucial for confirming its structure after synthesis and for characterizing the products of its subsequent reactions.

While specific experimental NMR data for this compound were not detailed in the reviewed sources, the analysis of its reaction products, such as the imine ligand N-[(6-Bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline, demonstrates the power of this technique. The ¹H NMR spectrum of this imine derivative provides distinct signals for the aromatic protons on the pyridine, phenyl, and aniline (B41778) rings, as well as the methyl protons. nih.gov The chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of each proton, confirming the successful formation of the imine from the parent ketone. nih.govresearchgate.net

Table 2: ¹H NMR Spectroscopic Data for N-[(6-Bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline in CDCl₃ nih.gov

Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
8.01d, J = 8.0Aryl m-CH
7.95t, J = 8.0Aryl p-CH
7.60d, J = 7.6Aryl m-CH
7.49t, J = 7.2Phenyl p-CH
7.39t, J = 7.2Phenyl m-CH (2H)
7.21d, J = 7.6Phenyl o-CH (2H)
7.01–6.92mPyridine CH (3H)
2.30sCH₃ (6H)

For the parent ketone, this compound, one would expect to see a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and bromopyridine rings. In ¹³C NMR, a characteristic signal for the carbonyl carbon (C=O) would be expected in the downfield region, typically around 190-200 ppm for diaryl ketones.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. aip.orgvandanapublications.com For this compound, IR spectroscopy can confirm the presence of key structural features.

The most prominent and diagnostic absorption band for this compound would be the carbonyl (C=O) stretching vibration. For diaryl ketones, this band typically appears as a strong absorption in the range of 1685–1660 cm⁻¹. orgchemboulder.com Conjugation with both the phenyl and pyridine rings is expected to shift this frequency to the lower end of the typical ketone range. orgchemboulder.com

Other significant absorptions would include those corresponding to the aromatic rings. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C and C=N stretching vibrations within the phenyl and pyridine rings would produce a series of bands in the 1600–1400 cm⁻¹ region. vscht.cz Finally, the C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100–3000C-H StretchAromatic (Pyridine, Phenyl)
1685–1660C=O StretchDiaryl Ketone
1600–1400C=C and C=N StretchAromatic Rings
Below 700C-Br StretchBromo-substituent

This combination of spectroscopic and diffraction techniques provides a comprehensive structural profile of this compound and its derivatives, which is fundamental for understanding their chemical properties and reactivity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost in the study of molecular systems. For a molecule like (6-Bromopyridin-2-yl)(phenyl)methanone, DFT calculations can elucidate its fundamental electronic characteristics and predict its chemical behavior.

The electronic structure of this compound is key to understanding its stability, spectroscopic properties, and reactivity. DFT calculations are instrumental in mapping the distribution of electrons within the molecule and determining the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which possess higher energy electrons and lone pairs. The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring and the carbonyl group, which act as electron-accepting regions. The electronegative bromine atom and the nitrogen atom in the pyridine ring significantly influence the energies and distributions of these orbitals.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the case of this compound, the MEP would show regions of negative potential (electron-rich) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms of the aromatic rings. This information is critical for predicting non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack.

Illustrative DFT Data for a Phenyl Pyridyl Ketone Analogue

ParameterCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The data in this table are illustrative for a typical phenyl pyridyl ketone and are intended to represent the general magnitude of values obtained from DFT calculations.

DFT calculations are a powerful tool for predicting the reactivity of a molecule and exploring the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, potential reaction pathways can be mapped out.

Reactivity Descriptors: Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the presence of the electron-withdrawing bromine atom and the pyridine ring would likely result in a significant electrophilicity index, suggesting its susceptibility to nucleophilic attack, particularly at the carbonyl carbon and the carbon atom bonded to the bromine.

Reaction Pathway Analysis: Theoretical studies can model various reactions involving this compound. For instance, the mechanism of nucleophilic substitution at the bromine-bearing carbon or nucleophilic addition to the carbonyl group can be investigated. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. This is particularly useful in understanding its behavior in synthetic transformations and its interactions with biological targets.

Molecular Modeling for Ligand Design

The structural features of this compound, specifically the presence of the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group, make it an interesting candidate as a bidentate ligand in coordination chemistry. Molecular modeling techniques are essential in designing and evaluating the potential of such molecules to form stable complexes with metal ions.

Coordination Chemistry: The nitrogen and oxygen atoms can act as a pincer, coordinating to a metal center to form a stable chelate ring. The bromine atom at the 6-position of the pyridine ring can also influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity or photophysical properties.

Molecular Docking: In the context of medicinal chemistry, molecular modeling, particularly molecular docking, can be used to predict the binding affinity and orientation of this compound or its derivatives within the active site of a biological target, such as an enzyme or a receptor. By understanding these interactions at a molecular level, new and more potent inhibitors or modulators can be designed. The phenyl and bromopyridyl groups provide a scaffold that can be further functionalized to optimize interactions with the target protein.

Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be developed. This model identifies the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This information can then be used to search virtual libraries of compounds to identify other molecules with similar properties and potential biological activity.

Illustrative Molecular Properties for Ligand Design

PropertyPredicted Characteristic
Coordination SitesPyridyl Nitrogen, Carbonyl Oxygen (Bidentate N,O-donor)
Steric HindranceModerate, influenced by the phenyl group and bromine atom
Electronic Effect of BromineElectron-withdrawing, influencing the basicity of the pyridine nitrogen
Potential for H-BondingCarbonyl oxygen can act as a hydrogen bond acceptor

Applications in Complex Molecule Synthesis

Utilization as a Key Building Block in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. (6-Bromopyridin-2-yl)(phenyl)methanone serves as an excellent precursor for the synthesis of various fused and substituted heterocyclic systems. The presence of the ketone group allows for a range of classical carbonyl chemistry reactions, such as condensations and cyclizations, to build new rings onto the pyridine (B92270) core. For instance, it can react with hydrazines or their derivatives to form pyridyl-substituted pyrazoles or other related nitrogen-containing heterocycles.

Furthermore, the bromine atom at the 6-position of the pyridine ring is amenable to nucleophilic aromatic substitution reactions, enabling the introduction of a variety of nitrogen, oxygen, or sulfur-based nucleophiles. This reactivity allows for the construction of diverse heterocyclic systems fused to the pyridine ring. While specific, large-scale studies on this particular methanone (B1245722) are not extensively documented in publicly available research, the known reactivity patterns of similar brominated pyridines and aromatic ketones strongly support its potential for the synthesis of complex nitrogen heterocycles. The general synthetic utility of such compounds is well-established in the construction of novel scaffolds for medicinal chemistry research.

Synthesis of Diversified Biaryl and Heterobiaryl Scaffolds

Biaryl and heterobiaryl units are privileged structures found in numerous biologically active compounds and advanced materials. The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Biaryl and Heterobiaryl Synthesis

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Coupling Aryl- or heteroaryl-boronic acids/esters Pd catalyst (e.g., Pd(PPh₃)₄) and a base C(sp²)-C(sp²)
Sonogashira Coupling Terminal alkynes Pd catalyst, Cu(I) co-catalyst, and a base C(sp²)-C(sp)

| Buchwald-Hartwig Amination | Amines | Pd catalyst and a phosphine (B1218219) ligand | C(sp²)-N |

The Suzuki-Miyaura coupling reaction stands out as a particularly effective method for creating biaryl and heterobiaryl structures from this compound. By reacting it with a wide range of aryl or heteroaryl boronic acids or their esters, a diverse library of molecules containing a 6-aryl- or 6-heteroaryl-2-benzoylpyridine core can be synthesized. This approach offers a high degree of functional group tolerance and generally proceeds with high yields.

Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups at the 6-position of the pyridine ring. The resulting alkynylated products are themselves versatile intermediates that can undergo further transformations, such as cyclizations, to form more complex heterocyclic systems.

The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based substituents at the 6-position. This reaction is invaluable for the synthesis of aminopyridine derivatives, which are common structural motifs in many pharmaceuticals. The ability to couple this compound with a variety of primary and secondary amines opens up a vast chemical space for drug discovery and development.

Precursor to Advanced Organic Materials

The structural framework of this compound, with its combination of electron-deficient pyridine and electron-rich phenyl rings, makes it an interesting candidate as a precursor for advanced organic materials. The extended π-conjugated systems that can be generated through cross-coupling reactions are often associated with desirable photophysical and electronic properties.

For example, the introduction of various aromatic and heteroaromatic substituents via Suzuki coupling can be used to tune the electronic properties of the resulting molecules. This can lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or phosphorescent materials with potential applications in lighting and displays. While extensive research specifically detailing the use of this compound in this area is not yet widespread, the foundational chemistry strongly suggests its potential as a valuable precursor for the next generation of organic electronic materials.

Q & A

What are the common synthetic routes for (6-Bromopyridin-2-yl)(phenyl)methanone, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves Friedel-Crafts acylation using benzoyl chloride and 6-bromopyridine derivatives in the presence of Lewis acid catalysts like AlCl₃. Alternative routes include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromopyridinyl group post-acylation .

Synthetic Method Catalyst/ReagentsYield RangeKey Considerations
Friedel-Crafts AcylationAlCl₃, benzoyl chloride50-70%Moisture-sensitive conditions; requires anhydrous solvents
Palladium-Catalyzed CouplingPd(OAc)₂, K₂S₂O₈60-75%Optimized ligand selection critical for regioselectivity

Methodological Insight : For Friedel-Crafts, elevated temperatures (80–100°C) improve reactivity but may increase side products like polyacylation. Palladium-based methods demand rigorous exclusion of oxygen to prevent catalyst deactivation .

How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

Advanced Research Question
Discrepancies often arise from impurities, polymorphic forms, or solvent residues. For example:

  • Melting Point Variability : reports mp 34–39°C for a bromopyridinyl methanol derivative, but deviations may stem from residual solvents (e.g., DMSO) or hygroscopicity .
  • NMR Data Validation : Use high-resolution ¹H/¹³C NMR and DEPT-135 to distinguish between aromatic protons and confirm carbonyl resonance (~190–200 ppm). Cross-validate with mass spectrometry (EI-MS or HRMS) for molecular ion confirmation .

What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Advanced Research Question
The bromine at position 6 directs electrophilic substitution to position 4 (para to Br) due to its electron-withdrawing effect. For nucleophilic attacks, microwave-assisted reactions or transition-metal catalysis (e.g., CuI for Ullmann coupling) enhance selectivity.

Reaction Type Regioselectivity OutcomeYield Improvement Strategy
Electrophilic Aromatic SubstitutionPosition 4 (para) favoredUse Br as directing group; moderate temperatures (50–70°C)
Cross-Coupling (Suzuki)Position 2 functionalizationLigand screening (e.g., XPhos) improves coupling efficiency

Case Study : demonstrates palladium-catalyzed coupling at position 2 with aryl boronic acids, achieving 60% yield when using Pd(OAc)₂ and K₂S₂O₈ .

How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

Basic Research Question
The bromine atom enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., SNAr). It also increases lipophilicity (logP ~2.8), improving membrane permeability in biological assays. Comparative studies with fluoro or chloro analogs () show bromine’s superior leaving-group ability in prodrug activation .

Substituent LogP (Calculated)IC₅₀ (μM) vs. Target Enzyme
Br2.812.3 ± 1.2
Cl2.518.7 ± 2.1
F2.124.5 ± 3.0

Biological Relevance : Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .

What advanced spectroscopic techniques are recommended for characterizing crystalline polymorphs of this compound?

Advanced Research Question
Beyond standard NMR/MS, employ:

  • PXRD (Powder X-ray Diffraction) : Differentiates polymorphs by crystallographic patterns.
  • DSC (Differential Scanning Calorimetry) : Identifies thermal transitions (e.g., melting, glass transitions).
  • Raman Spectroscopy : Detects subtle conformational changes in the solid state.

Data Interpretation : used XRD to resolve a similar methanone derivative’s crystal structure, revealing a monoclinic lattice with π-π stacking between aromatic rings .

How can researchers mitigate degradation of this compound in long-term stability studies?

Advanced Research Question
Degradation pathways include hydrolysis of the ketone group or debromination. Stabilization strategies:

  • Storage Conditions : –20°C under argon; avoid light exposure (UV-sensitive).
  • Formulation Additives : Use antioxidants (e.g., BHT) in solution phases.
Degradation Pathway Half-Life (25°C)Mitigation Method
Hydrolysis (pH 7.4)14 daysLyophilization
Photodegradation7 days (ambient light)Amber glass vials

Experimental Design : Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.